molecular formula C5H10ClN3O2 B13722197 (4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride

(4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride

Cat. No.: B13722197
M. Wt: 179.60 g/mol
InChI Key: LWGGFGQLMDDXMT-UHFFFAOYSA-N
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Description

(4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride is a chemical intermediate of interest in medicinal chemistry for the synthesis and study of novel compounds based on the 4,5-dihydro-1H-imidazole (imidazoline) scaffold . This core structure is a recognized privileged template in drug discovery, found in a wide range of synthetic agents possessing diverse biological activities . Imidazoline derivatives have been investigated for their potential antidepressant properties, with some compounds in this class identified as possessing a unique combination of alpha 2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities . More broadly, the 4,5-dihydro-1H-imidazole core is present in compounds under research for antiproliferative, anti-inflammatory, neuroprotective, and cardiovascular effects . As a building block, this reagent facilitates the development of novel hybrid molecules and complex chemical entities aimed at exploring new therapeutic avenues, including the inhibition of targets like the Receptor for Advanced Glycation End-products (RAGE) .

Properties

Molecular Formula

C5H10ClN3O2

Molecular Weight

179.60 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid;hydrochloride

InChI

InChI=1S/C5H9N3O2.ClH/c9-4(10)3-8-5-6-1-2-7-5;/h1-3H2,(H,9,10)(H2,6,7,8);1H

InChI Key

LWGGFGQLMDDXMT-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of (4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the 4,5-dihydro-1H-imidazole core.
  • Introduction of the amino-acetic acid side chain.
  • Conversion to the hydrochloride salt to enhance stability and solubility.

The key challenge lies in selective functionalization of the imidazoline ring and efficient conversion to the acid hydrochloride salt without extensive side reactions.

Specific Synthetic Routes and Research Findings

Synthesis of 4,5-Dihydro-1H-imidazole Derivatives

A relevant synthetic approach involves the reaction of 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate with phthalazine derivatives to form imidazole-containing intermediates. For example, the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine was achieved via:

  • Reaction of phthalazine with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate to form a pseudobase intermediate.
  • Subsequent treatment with aminooxy sulfonic acid in anhydrous dimethylformamide (DMF) to yield an imidazolium salt intermediate.
  • Final base treatment (e.g., 5% sodium hydroxide) at room temperature to afford the imidazole derivative.

This method highlights the nucleophilicity of the imidazole nitrogen, enabling substitution reactions with acyl or sulfonyl chlorides to form sulfonamide derivatives, which can be further manipulated chemically.

Summary Table of Key Preparation Steps for Imidazole-Acetic Acid Hydrochloride
Step Reagents/Conditions Product Yield (%) Notes
1 Imidazole + tert-butyl chloroacetate, K2CO3, reflux in ethyl acetate or solvent-free Imidazol-1-yl-acetic acid tert-butyl ester 75 Solvent-free method reduces environmental impact
2 TiCl4 in dichloromethane, low temperature, quench with isopropanol Imidazol-1-yl-acetic acid hydrochloride High Non-aqueous cleavage avoids aqueous hydrolysis
Alternative Step 2 Hydrolysis in water + HCl treatment Imidazol-1-yl-acetic acid hydrochloride Good Traditional aqueous hydrolysis

Analytical and Characterization Data

The synthesized compounds are typically characterized by:

For example, imidazol-1-yl-acetic acid tert-butyl ester shows characteristic ^1H NMR peaks at δ 1.41 ppm (tert-butyl protons), 4.82 ppm (methylene protons), and aromatic imidazole protons between 6.8–7.6 ppm.

Research Findings and Advantages of Modern Methods

  • Solvent-Free Synthesis: The solvent-free N-alkylation method significantly reduces hazardous solvent use, simplifies product isolation, and enhances environmental sustainability.
  • Non-Aqueous Ester Cleavage: Use of titanium tetrachloride for ester cleavage avoids aqueous hydrolysis, which can be problematic due to solubility and side reactions. This method also traps HCl generated during cleavage, forming the hydrochloride salt directly.
  • High Yields and Scalability: The described methods are scalable to multi-gram quantities with good yields and straightforward workup, making them suitable for industrial applications.
  • Versatility: The nucleophilic nature of the imidazole ring allows for diverse functionalizations, including sulfonamide formation, broadening the scope of derivatives accessible from the imidazoline core.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of polar solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce reduced imidazole derivatives .

Mechanism of Action

The mechanism of action of (4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular formulas, and applications of “(4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride” with related compounds:

Compound Name Core Structure Molecular Formula Key Features Applications References
This compound 4,5-Dihydroimidazole + amino-acetic acid C₅H₁₀ClN₃O₂ (estimated) Partially saturated imidazole ring; hydrochloride salt enhances solubility. Likely intermediate in pharmaceutical synthesis (inferred from analogs).
1H-Imidazol-2-ylmethanol hydrochloride Aromatic imidazole + methanol C₄H₆N₂O·HCl Fully aromatic imidazole with hydroxyl group; mp 118–120°C. Reagent in organic synthesis; precursor for histamine derivatives.
Imazamox Imidazolinone + pyridine C₁₅H₁₉N₃O₃ Herbicidal activity; inhibits acetolactate synthase (ALS) in plants. Agricultural herbicide for broadleaf weed control.
Imazethapyr Imidazolinone + ethyl-pyridine C₁₅H₁₉N₃O₃ Structural analog of imazamox; persistent soil activity. Pre-emergent herbicide in legume crops.
3-Alkyl(aryl)-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones Triazolone + furylmethylene Varies by substituent Heterocyclic triazolone core; synthesized via condensation reactions. Investigated for antimicrobial or antifungal activity (common for triazolones).

Key Structural and Functional Differences:

Core Heterocycle: The target compound features a 4,5-dihydroimidazole ring, which is less aromatic than the fully unsaturated imidazole in 1H-imidazol-2-ylmethanol hydrochloride . This partial saturation may influence redox reactivity and binding interactions. Imazamox and imazethapyr contain an imidazolinone ring fused to pyridine, enabling herbicidal activity through ALS enzyme inhibition .

Functional Groups: The amino-acetic acid group in the target compound introduces carboxylic acid functionality, which is absent in simpler imidazole salts like 1H-imidazol-2-ylmethanol hydrochloride. This could facilitate chelation or hydrogen bonding in biological systems.

Applications: Herbicidal imidazolinones (e.g., imazamox) are optimized for agricultural use, whereas the target compound and its closer analogs (e.g., and ) are more likely intermediates in drug discovery or reagents .

Research Findings and Insights

Synthetic Accessibility :

  • The target compound’s synthesis likely involves condensation of 4,5-dihydroimidazole-2-amine with chloroacetic acid, followed by HCl salt formation. Analogous methods are described for related triazolones (e.g., refluxing with aldehydes in acetic acid) .

Physicochemical Properties: Hydrochloride salts of imidazole derivatives (e.g., 1H-Imidazol-2-ylmethanol hydrochloride) exhibit higher melting points (118–120°C) compared to non-salt forms, suggesting improved crystallinity .

Biological Relevance: Imidazolinone herbicides () demonstrate the importance of substituent positioning on the heterocycle for target specificity. The pyridine moiety in imazamox and imazethapyr enhances binding to plant ALS enzymes .

Biological Activity

(4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride, also known as imidazoleacetic acid hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C5H7ClN2O2
  • Molecular Weight : 162.57 g/mol
  • CAS Number : 3251-69-2
  • Structure : The compound features an imidazole ring, which is critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with imidazoline binding sites (IBS) and adrenergic receptors. Studies have shown that this compound exhibits a high affinity for alpha(2) adrenergic receptors, which play a crucial role in regulating blood pressure and heart rate.

Cardiovascular Effects

Research indicates that derivatives of this compound can significantly affect mean arterial blood pressure (MAP) and heart rate in spontaneously hypertensive rats. For instance, a study synthesized various derivatives and evaluated their effects on MAP, revealing that compounds with high affinities for IBS and alpha(2) receptors were most effective in lowering blood pressure .

Antihypertensive Effects

A notable study conducted by researchers synthesized new derivatives of this compound to evaluate their antihypertensive properties. The findings suggested that certain compounds exhibited promising antihypertensive effects due to their interaction with IBS and adrenergic receptors .

Case Studies

Study ReferenceCompound TestedKey Findings
2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivativesShowed significant reduction in MAP; high affinity for IBS and alpha(2) receptors.
Various derivativesEvaluated for cardiovascular effects; some showed enhanced activity against hypertension.

Toxicity and Safety Profile

The safety profile of this compound has been assessed in several studies. While the compound is generally considered safe for research use, it is not intended for diagnostic or therapeutic applications without further evaluation .

Q & A

Q. What are the established synthetic routes for (4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride, and what reagents are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting with imidazole derivatives. For example, 4,5-dihydroimidazole precursors are reacted with glycine derivatives under acidic conditions, followed by hydrochlorination to stabilize the final product. Key reagents include chloroacetyl chloride for introducing the acetic acid moiety and HCl for salt formation. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products like over-alkylated imidazoles .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Characterization relies on:

  • NMR spectroscopy (¹H and ¹³C) to confirm the imidazole ring structure and acetic acid side chain.
  • Mass spectrometry (MS) for molecular ion verification (e.g., [M+H]+ at m/z 163.58 g/mol) .
  • Infrared (IR) spectroscopy to identify functional groups like N-H stretches (3100–3300 cm⁻¹) and carboxylic acid O-H bonds (2500–3000 cm⁻¹) .
  • HPLC with UV detection for purity assessment, using C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

The hydrochloride salt enhances solubility in polar solvents (water, methanol) but degrades in strongly alkaline conditions (pH > 10), leading to free base precipitation. Stability studies recommend storage at 4°C in anhydrous environments to prevent hydrolysis of the imidazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

Discrepancies in antimicrobial or cytotoxic activity may arise from assay-specific variables (e.g., cell line viability, bacterial strain resistance). Methodological solutions include:

  • Dose-response standardization (IC₅₀/EC₅₀ comparisons across assays).
  • Target-specific studies (e.g., enzyme inhibition assays for imidazole-binding proteins).
  • Metabolomic profiling to identify off-target interactions .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

Long-term environmental impact studies should integrate:

  • Biodegradation assays under aerobic/anaerobic conditions to track breakdown products.
  • Partition coefficient (log P) measurements to predict bioaccumulation in aquatic systems.
  • Ecotoxicology models (e.g., Daphnia magna survival tests) to assess toxicity thresholds .

Q. How can synthetic byproducts or impurities be identified and mitigated during large-scale production?

Common impurities include unreacted 4,5-dihydroimidazole or glycine derivatives. Strategies involve:

  • Process analytical technology (PAT) for real-time monitoring of reaction intermediates.
  • Column chromatography (silica gel or ion-exchange resins) for post-synthesis purification.
  • QbD (Quality by Design) approaches to optimize reaction parameters (e.g., stoichiometry, mixing efficiency) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .
  • Experimental Design : For environmental studies, prioritize OECD or EPA guidelines to ensure reproducibility .

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